

# ONO-TR-772: A Technical Guide to its Modulation of Neuronal Excitability

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## Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

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## Introduction

**ONO-TR-772**, also known as VU6018042, is a potent and selective inhibitor of the TWIK-related potassium (TREK) channel subfamily, specifically targeting TREK-1 and TREK-2 channels.[1][2] These two-pore domain potassium (K2P) channels are critical regulators of neuronal excitability, contributing to the resting membrane potential and cellular response to various stimuli. By inhibiting these channels, **ONO-TR-772** effectively increases neuronal excitability, a mechanism with significant therapeutic potential for cognitive disorders. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and signaling pathways associated with **ONO-TR-772**'s effect on neuronal excitability.

## Core Mechanism of Action

**ONO-TR-772** is a potent dual inhibitor of TREK-1 and TREK-2 channels.[1] These channels are members of the K2P family of potassium channels that are typically open at rest, contributing to the establishment of the negative resting membrane potential in neurons.[3] By blocking the outward flow of potassium ions through TREK-1 and TREK-2 channels, **ONO-TR-772** leads to membrane depolarization, bringing the neuron closer to its firing threshold and thereby increasing its excitability. Studies on TREK-1 knockout mice have demonstrated that the absence of this channel leads to increased neuronal excitability.[3] Furthermore,

pharmacological blockade of TREK-1 channels has been shown to increase the firing rate of serotonergic neurons.[\[4\]](#)[\[5\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data for **ONO-TR-772**, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of **ONO-TR-772**[\[1\]](#)

Target	Species	Assay	IC50 (nM)
TREK-1	Human	Manual Patch Clamp	15
TREK-1	Mouse	Manual Patch Clamp	67

Table 2: In Vitro Selectivity of **ONO-TR-772**[\[1\]](#)

Channel	Selectivity Fold (vs. hTREK-1)
TREK-2	Equipotent
TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK	>67

Table 3: In Vivo Efficacy of **ONO-TR-772**[\[1\]](#)

Animal Model	Paradigm	Route of Administration	Minimum Effective Dose (MED)
Male CD-1 Mice	MK-801 Challenge Novel Object Recognition	Intraperitoneal (IP)	10 mg/kg

## Experimental Protocols

### Manual Patch Clamp Electrophysiology

Objective: To determine the inhibitory potency (IC<sub>50</sub>) of **ONO-TR-772** on human and mouse TREK-1 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human or mouse TREK-1 channels.

Protocol:

- Cell Culture: HEK293 cells expressing the target channel are cultured under standard conditions.
- Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution. A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl<sub>2</sub>, adjusted to pH 7.3 with KOH.
- Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
- Data Acquisition: Cells are held at a holding potential of -80 mV. TREK-1 currents are elicited by a series of voltage steps.
- Drug Application: **ONO-TR-772** is dissolved in DMSO and diluted to the final desired concentrations in the extracellular solution. The solution is perfused onto the cells.
- Data Analysis: The inhibition of the TREK-1 current by **ONO-TR-772** is measured, and the IC<sub>50</sub> value is calculated by fitting the concentration-response data to a Hill equation.

## Thallium Flux Assay

Objective: High-throughput screening to identify and characterize inhibitors of TREK-1 channels.

Principle: This assay uses the flux of thallium ions (Tl<sup>+</sup>) through open potassium channels as a surrogate for potassium ion flux. Tl<sup>+</sup> entering the cell binds to a fluorescent dye, leading to an increase in fluorescence intensity.

Protocol:

- Cell Plating: Cells stably expressing the TREK-1 channel are plated in 384-well microplates. [\[6\]](#)
- Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer. [\[7\]](#)[\[8\]](#)
- Compound Incubation: **ONO-TR-772** or other test compounds are added to the wells and incubated for a specific period.
- Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to the wells to initiate TI<sup>+</sup> influx through the open TREK-1 channels.
- Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.
- Data Analysis: The rate of fluorescence increase is proportional to the TI<sup>+</sup> influx and thus to the TREK-1 channel activity. The inhibitory effect of **ONO-TR-772** is determined by the reduction in the rate of fluorescence increase.

## MK-801 Challenge Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of **ONO-TR-772** in a mouse model of cognitive impairment.

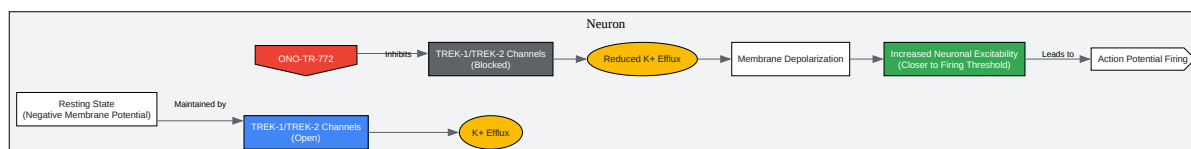
Animal Model: Male CD-1 mice. [\[1\]](#)

Protocol:

- Habituation: Mice are habituated to the testing arena for a set period over several days.
- Drug Administration: **ONO-TR-772** is administered via intraperitoneal (IP) injection at doses of 3, 10, and 30 mg/kg, 3.5 hours prior to the administration of MK-801. [\[1\]](#)
- Induction of Cognitive Deficit: The NMDA receptor antagonist MK-801 (0.2 mg/kg) is administered to induce a cognitive deficit. [\[9\]](#)
- Training (Familiarization) Phase: 30 minutes after MK-801 administration, mice are placed in the arena with two identical objects and allowed to explore for a set time.

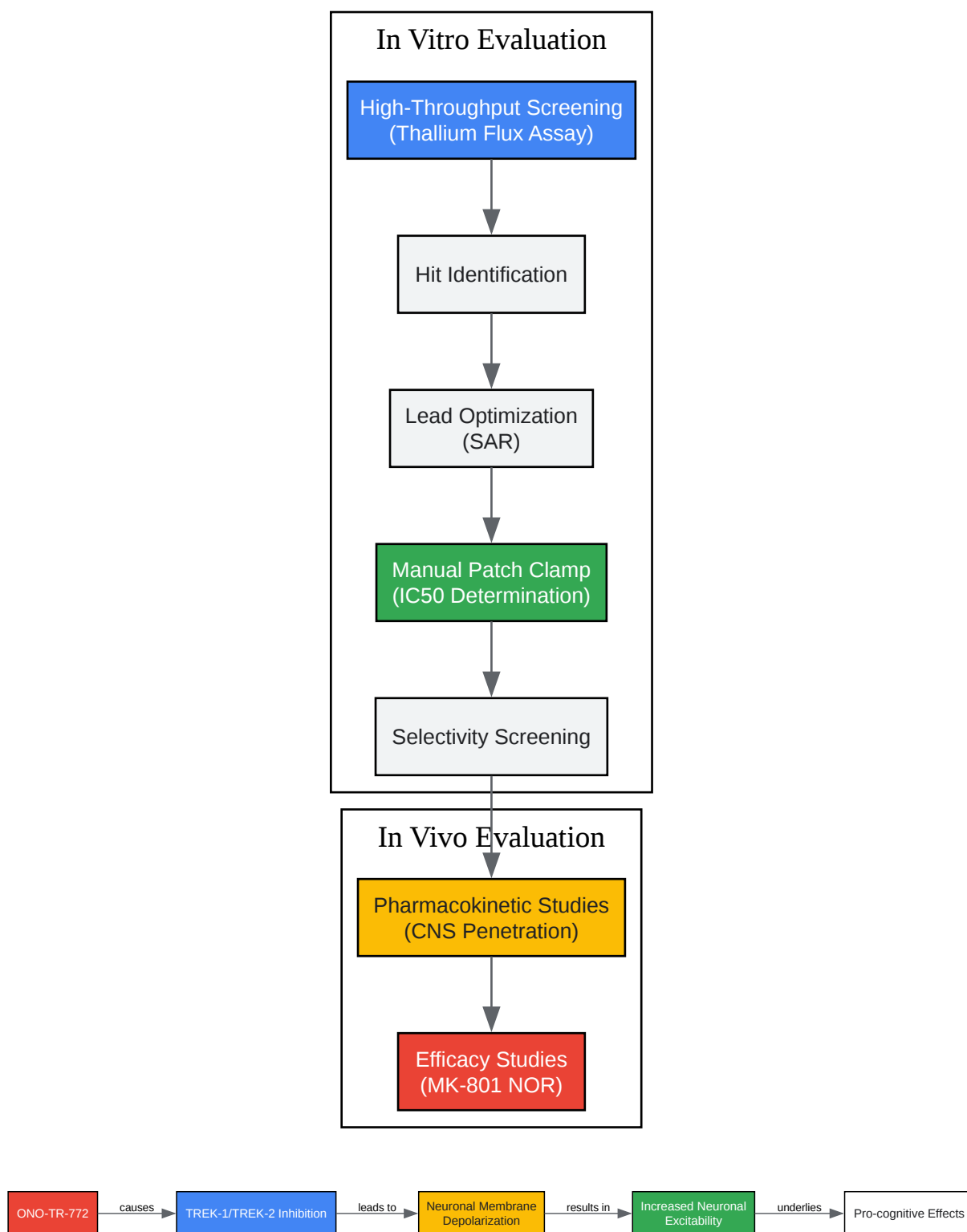
- **Testing Phase:** After a retention interval (e.g., 90 minutes), one of the familiar objects is replaced with a novel object.[1] The mice are returned to the arena, and their exploration of both objects is recorded.
- **Data Analysis:** The discrimination index (DI), calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), is used to quantify recognition memory. A higher DI indicates better memory performance.

## Visualizations



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Caption: **ONO-TR-772** Signaling Pathway.



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- To cite this document: BenchChem. [ONO-TR-772: A Technical Guide to its Modulation of Neuronal Excitability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15587138#ono-tr-772-s-effect-on-neuronal-excitability>]

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